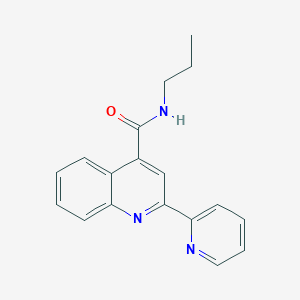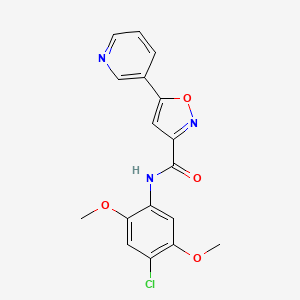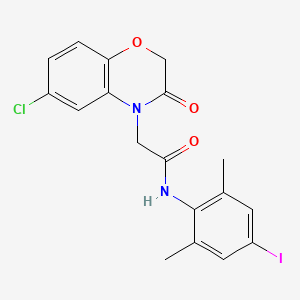
N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide and related compounds involves complex reactions that introduce functional groups conducive to forming coordinate bonds with metal ions such as Mn(II) and Fe(II). These syntheses often employ strategies like lithiation and intramolecular attack on pyridine or quinoline rings, leading to a range of polycyclic heterocycles including partially saturated pyrrolopyridines and spirocyclic beta-lactams (Yang et al., 2017); (Clayden et al., 2005).
Molecular Structure Analysis
The molecular structure of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide is characterized by the presence of quinoline and pyridine rings, which are crucial for its chemical behavior. The structure often features nitrogen atoms capable of forming coordinate bonds, which are significant for its reactivity and interaction with other molecules. Studies involving crystallography and spectroscopy are essential for understanding these structural details and their implications on the compound's chemical properties (Shishkina et al., 2018).
Chemical Reactions and Properties
N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide undergoes various chemical reactions, including cyclizations and nucleophilic substitutions, leading to the formation of diverse derivatives. These reactions are often mediated by metal catalysts or specific reagents, enabling the synthesis of complex heterocyclic structures. The ability to undergo such reactions makes this compound a valuable precursor in synthetic organic chemistry (Zhou et al., 2011); (Deng et al., 2014).
Physical Properties Analysis
The physical properties of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. Polymorphic forms can exhibit different physical properties, which are significant for its handling and application in various chemical processes. Studies on crystalline forms and their properties are crucial for the development of this compound in practical applications (Shishkina et al., 2018).
Applications De Recherche Scientifique
Synthesis and Potential Applications in Metal Coordination : N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, a class related to N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide, have been synthesized. These structures are notable for their ability to form coordinate bonds with metal ions like Mn(II) and Fe(II). They also have the potential to bind with nitric oxide (NO), suggesting applications in targeted NO delivery to biological sites, such as tumors, with NO release upon irradiation with long-wavelength light (Yang et al., 2017).
Antimicrobial Potential : Derivatives of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide, such as N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide, have been synthesized and evaluated for their antimicrobial properties. This research is crucial in developing new antibacterial agents to combat drug-resistant infections (Bello et al., 2017).
Synthesis and Electrophilic Substitution Reactions : Studies have explored the synthesis of quinoline derivatives and their subsequent reactions, including electrophilic substitution. This research contributes to the understanding of quinoline chemistry and its potential applications in various fields (Aleksandrov et al., 2019).
Enhancing Reductive Cleavage : Research on aromatic N-benzyl carboxamides, related to quinoline, has shown that they can undergo regiospecific cleavage under mild reductive conditions. This finding is significant for chemical synthesis and potential pharmaceutical applications (Ragnarsson et al., 2001).
Propriétés
IUPAC Name |
N-propyl-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-10-20-18(22)14-12-17(16-9-5-6-11-19-16)21-15-8-4-3-7-13(14)15/h3-9,11-12H,2,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPQDJKDRVDHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [8-(2,5-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4619210.png)
![6-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4619213.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4619231.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4619238.png)
![2-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4619251.png)


![methyl 3-{[(2-methylbenzyl)sulfonyl]amino}benzoate](/img/structure/B4619264.png)
![N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4619276.png)
![2-[(4-chlorophenyl)imino]-3-methyl-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4619287.png)
![N-methyl-1-{3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}-N-(2-pyridinylmethyl)methanamine](/img/structure/B4619291.png)

![N-(2-methoxyethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4619309.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4619317.png)